molecular formula C13H15NO4 B14578676 Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- CAS No. 61172-74-5

Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]-

Cat. No.: B14578676
CAS No.: 61172-74-5
M. Wt: 249.26 g/mol
InChI Key: SWHBTJDPXSPQQS-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- is an organic compound with the molecular formula C10H11NO3. It is also known by other names such as p-Acetoxyacetanilide and Acetaminophen acetate . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an acetyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- can be achieved through various synthetic routes. One common method involves the acetylation of 4-aminophenol to form 4-acetamidophenol, which is then further acetylated to produce the desired compound . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Acetic acid and 4-aminophenol.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A related compound with similar structural features but lacking the acetyloxy group.

    Paracetamol (Acetaminophen): Another similar compound with analgesic and antipyretic properties.

    Phenacetin: An analgesic compound structurally related to Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]-.

Uniqueness

Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61172-74-5

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

[4-(3-acetamido-2-oxopropyl)phenyl] acetate

InChI

InChI=1S/C13H15NO4/c1-9(15)14-8-12(17)7-11-3-5-13(6-4-11)18-10(2)16/h3-6H,7-8H2,1-2H3,(H,14,15)

InChI Key

SWHBTJDPXSPQQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)CC1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

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